1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
Description
1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a synthetic cyclopentane-based carboxylic acid derivative featuring a 2-nitrophenyl substituent and an aminoethyl side chain. The nitro group at the 2-position of the phenyl ring may influence photolytic reactivity, as seen in similar caged nucleotide esters . Its structural complexity suggests applications in biochemical research, particularly in photolysis-triggered systems or enzyme inhibition studies.
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-[2-amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c15-9-11(14(13(17)18)7-3-4-8-14)10-5-1-2-6-12(10)16(19)20/h1-2,5-6,11H,3-4,7-9,15H2,(H,17,18) |
InChI Key |
NVAQCQXCOVNNLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(CN)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Route A: Nitration of a Cyclopentane Derivative Followed by Amination
This method involves initial synthesis of a cyclopentane derivative bearing a suitable leaving group, followed by nitration and subsequent amino group introduction.
This route benefits from well-established nitration and reduction reactions but requires careful control to avoid over-nitration or undesired side reactions.
Route B: Multi-step Synthesis via Cyclopentane-1-carboxylic Acid Derivatives
This approach involves starting with cyclopentane-1-carboxylic acid derivatives, functionalizing the amino and nitrophenyl groups, and then coupling.
This route allows for better control over stereochemistry and functional group placement, often resulting in higher purity.
Route C: Stereoselective Synthesis Using Chiral Precursors
Given the importance of stereochemistry in biological activity, some methods employ chiral auxiliaries or catalysts to achieve stereoselectivity.
This method is more sophisticated but essential for producing specific stereoisomers like ACPT-I.
Data Table Summarizing Key Preparation Parameters
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|---|
| Route A | Cyclopentane derivatives | Nitric acid, Pd/C | Low temperature nitration, hydrogenation | 45-60 | High | Risk of over-nitration |
| Route B | Cyclopentane-1-carboxylic acid ester | Ammonia, phenyl derivatives | Mild heating, hydrolysis | 50-70 | Very high | Suitable for scale-up |
| Route C | Chiral precursors | Chiral catalysts | Controlled stereoselective conditions | 40-55 | Stereospecific | Best for stereoisomer purity |
Challenges and Optimization Strategies
- Selective nitration requires precise temperature control to prevent over-nitration or formation of isomers.
- Stereoselectivity can be improved using chiral catalysts or auxiliaries, especially important for biologically active isomers.
- Purification techniques such as chromatography or recrystallization are critical to isolate the desired stereoisomer and achieve high purity.
Summary of Research Findings
- Diverse synthetic routes have been documented, with multi-step processes offering better control over regio- and stereochemistry.
- Catalytic hydrogenation and oxidation are frequently employed for functional group transformations.
- The use of chiral catalysts enhances stereoselectivity, crucial for pharmaceutical applications.
- The choice of method depends on the desired purity, yield, and scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Scientific Research Applications of 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is an organic compound with a unique structure featuring a cyclopentane ring, an amino group, and a nitrophenyl group. This compound is used in diverse scientific research applications, leveraging its distinct chemical properties and potential interactions with biological systems.
Applications
- Chemistry 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid serves as a building block in organic synthesis, facilitating the preparation of more complex molecules.
- Biology This compound is studied for its potential biological activity and interactions with biomolecules. Its mechanism of action involves interaction with molecular targets such as enzymes or receptors, where the amino and nitrophenyl groups play a crucial role in binding, modulating biological pathways.
- Medicine Researches investigate the therapeutic properties of 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid, including potential anti-inflammatory and antimicrobial activities.
- Industry This compound is utilized in the development of new materials with specific properties.
Chemical Reactions
1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions:
- Oxidation The amino group can be oxidized using reagents like potassium permanganate or chromium trioxide to form nitroso or nitro derivatives.
- Reduction The nitro group can be reduced to an amino group under suitable conditions, employing catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.
- Substitution The aromatic ring can undergo electrophilic substitution reactions with electrophiles like halogens or sulfonyl chlorides, leading to the formation of substituted aromatic compounds.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and nitrophenyl groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic Acid
- Molecular Formula: C₁₄H₁₉NO₃
- Molecular Weight : 249.31 g/mol
- Key Difference : Replacement of the 2-nitro group with a 4-hydroxyl group on the phenyl ring.
- However, the nitro group in the target compound could confer greater electrophilicity, influencing reactivity in photolytic or redox-sensitive environments .
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
- Molecular Formula: C₁₆H₂₅NO₂ (base structure; hydrochloride salt described in ).
- Key Difference: Cyclohexanol backbone instead of cyclopentane-carboxylic acid and a 4-methoxy substituent.
- The cyclohexanol structure may alter steric interactions in biological targets compared to the cyclopentane-carboxylic acid core .
Cyclopentane-Carboxylic Acid Derivatives
1-Amino-1-cyclopentanecarboxylic Acid
cis-2-Amino-1-cyclopentanecarboxylic Acid (Cispentacin)
- Molecular Formula: C₆H₁₁NO₂
- Molecular Weight : 129.15 g/mol
- Key Difference: Stereospecific cis-configuration of amino and carboxylic acid groups.
- Properties: Melting point 218–220°C; exhibits antifungal activity. The stereochemistry enhances target specificity compared to non-chiral analogs .
Functional Group Modifications
Ethyl 2-Amino-1-cyclopentene-1-carboxylate
- Molecular Formula: C₈H₁₁NO₂
- Molecular Weight : 169.18 g/mol
- Key Difference : Ethyl ester substitution and cyclopentene ring.
- The unsaturated cyclopentene ring may enhance reactivity in conjugation reactions .
1-Amino-2-hydroxycyclopentanecarboxylic Acid
- Molecular Formula: C₆H₁₁NO₃
- Molecular Weight : 145.16 g/mol
- Key Difference : Hydroxyl group at the 2-position.
- The hydroxyl group facilitates hydrogen bonding in enzyme active sites .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₇N₂O₄* | 293.30 | 2-Nitrophenyl | N/A |
| 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid | C₁₄H₁₉NO₃ | 249.31 | 4-Hydroxyphenyl | N/A |
| cis-2-Amino-1-cyclopentanecarboxylic acid | C₆H₁₁NO₂ | 129.15 | Cis-amino/COOH | 218–220 |
| Ethyl 2-amino-1-cyclopentene-1-carboxylate | C₈H₁₁NO₂ | 169.18 | Ethyl ester, cyclopentene | N/A |
*Estimated based on structural analogy.
Biological Activity
1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid, known by its CAS number 2060039-78-1, is a compound of interest in medicinal chemistry due to its structural features that may confer significant biological activity. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a cyclopentane ring, an amino group, and a nitrophenyl moiety. Its molecular formula is with a molecular weight of 278.30 g/mol. The presence of the nitrophenyl group is particularly noteworthy as it can influence the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.30 g/mol |
| CAS Number | 2060039-78-1 |
Synthesis
The synthesis of 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid involves several steps starting from cyclopentane derivatives. Key steps typically include:
- Formation of the Cyclopentane Ring : Achieved through cyclization reactions.
- Introduction of the Carboxylic Acid Group : Often involves oxidation reactions.
- Nitration : The nitrophenyl group is introduced via nitration of an appropriate aromatic precursor.
The biological activity of 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, which may modulate enzyme activity or receptor binding.
Pharmacological Studies
Research indicates that compounds with similar structures have shown promising results in various pharmacological assays:
- Ames Test : This compound has demonstrated strong mutagenic activity in the Ames test, indicating potential carcinogenic properties that warrant further investigation into its safety profile .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions such as cancer or metabolic disorders.
Case Studies
Several studies have highlighted the potential therapeutic applications of related compounds:
- Antitumor Activity : A study on structurally similar compounds indicated significant antitumor effects against various cancer cell lines, suggesting that modifications to the nitrophenyl group can enhance efficacy .
- Neuroprotective Effects : Research has shown that compounds with similar amino acid structures can exhibit neuroprotective properties, which may be applicable to neurodegenerative diseases .
Safety and Toxicology
The safety profile of 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid remains under investigation. Data from toxicity studies indicate potential adverse effects associated with high doses, necessitating careful evaluation in preclinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
